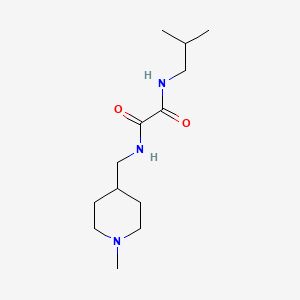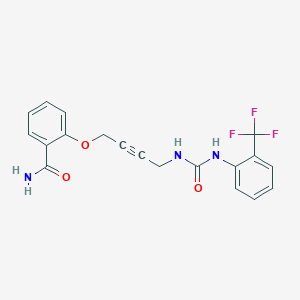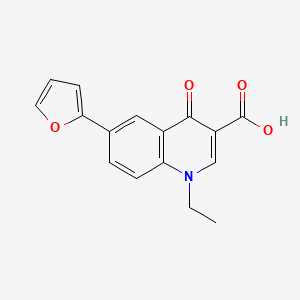
4-(1-Phenylethenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Phenylethenyl)aniline is a chemical compound that is part of the aniline family, which are derivatives of phenylamine. Aniline compounds are known for their application in the synthesis of various materials, including dyes, polymers, and pharmaceuticals. Although the provided papers do not directly discuss 4-(1-Phenylethenyl)aniline, they do provide insights into related compounds and their properties, which can be informative for understanding the behavior and potential applications of 4-(1-Phenylethenyl)aniline.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is a method used to couple aryl halides with terminal alkynes to produce conjugated enynes, as seen in the synthesis of poly(phenylene ethynylene)s bearing aniline groups . Similarly, the synthesis of 1,4-Bis[4-((2Z)-(trimethylsilyl)-1-phenylethenyl)-phenylethynyl]benzene involved the Sonogashira–Hagihara cross-coupling, indicating the relevance of these methods for compounds with phenylethenyl and aniline functionalities .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(1-Phenylethenyl)aniline often features a high degree of conjugation, which is beneficial for electronic and photonic applications. For instance, the crystal structure analysis of a phenyleneethynylene compound with terminal vinylsilane units revealed a highly conjugated system, which is a characteristic that could be shared by 4-(1-Phenylethenyl)aniline .
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions due to the presence of the amino group. For example, the amino group in poly(phenylene ethynylene)s was found to strengthen inter-chain and intra-chain interactions, which could influence the reactivity and properties of 4-(1-Phenylethenyl)aniline in a similar manner .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of substituents such as amino groups can affect the emission properties, as seen in the aggregation-induced emission enhancement (AIEE) effect observed for poly(phenylene ethynylene)s with aniline groups . Additionally, the incorporation of aniline pharmacophores into other molecules has been shown to maintain or enhance biological activity, as demonstrated by the anti-inflammatory activity of 4-(methylsulfonyl)aniline derivatives .
科学的研究の応用
Chemodosimeter for Nitrite Ions Detection
4-(1-Phenylethenyl)aniline has been utilized in the synthesis of compounds for detecting nitrite ions in water. A study by (Raju Dey, T. Chatterjee, B. Ranu, 2011) developed a chemodosimeter based on the cyclization of 2-arylethynyl anilines, showcasing a fast and irreversible reaction suitable for ppm-level detection in aqueous acidic media.
Corrosion Inhibition
Aniline derivatives, including 4-(1-Phenylethenyl)aniline, play a significant role in corrosion inhibition. (D. Daoud et al., 2014) demonstrated the efficacy of synthesized thiophene Schiff base compounds in preventing mild steel corrosion in acidic solutions, highlighting the potential of aniline derivatives in protective coatings.
Conducting Polymers and Materials Science
4-(1-Phenylethenyl)aniline has been explored for its utility in the synthesis of conducting polymers and materials with promising applications in electronics and photonics. For instance, (Qingfen Niu et al., 2013) studied novel phenyl-oligothiophene derivatives containing acetylenic spacers for their thermal, photophysical, electrochemical, and morphological properties, suggesting their use in organic thin film materials and photovoltaic devices.
Electrochemical Sensors
Aniline derivatives, including 4-(1-Phenylethenyl)aniline, have been incorporated into sensor technologies. (E. Shoji, M. Freund, 2001) developed potentiometric sensors based on poly(aniline) to create nonenzymatic glucose sensors, leveraging the inductive effect on the polymer's pKa for sensing applications.
Electroluminescent Materials
The potential of aniline derivatives in electroluminescent devices has been explored. (Hidekaru Doi et al., 2003) described a novel class of emitting amorphous molecular materials incorporating aniline derivatives, demonstrating their application in organic electroluminescent devices with color-tunable emission.
作用機序
The mechanism of action for 4-(1-Phenylethenyl)aniline is not specified in the search results. Anilines, in general, are known for their reactivity due to the presence of an amino group, which can donate electron density to the aromatic ring and activate it towards electrophilic aromatic substitution .
Safety and Hazards
The safety information available indicates that 4-(1-Phenylethenyl)aniline is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the substance is harmful if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
4-(1-phenylethenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBQFHLQLUIRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2545635.png)


![3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545641.png)
![N,N-dimethyl-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2545642.png)


![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2545646.png)
![5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2545647.png)
![3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2545648.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2545651.png)
![5-((5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2545653.png)